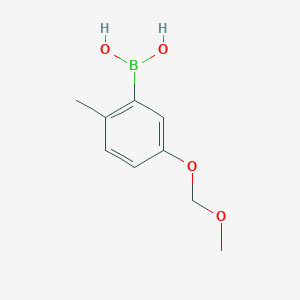5-(Methoxymethoxy)-2-methylphenylboronic acid
CAS No.: 341006-18-6
Cat. No.: VC4060453
Molecular Formula: C9H13BO4
Molecular Weight: 196.01 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 341006-18-6 |
|---|---|
| Molecular Formula | C9H13BO4 |
| Molecular Weight | 196.01 g/mol |
| IUPAC Name | [5-(methoxymethoxy)-2-methylphenyl]boronic acid |
| Standard InChI | InChI=1S/C9H13BO4/c1-7-3-4-8(14-6-13-2)5-9(7)10(11)12/h3-5,11-12H,6H2,1-2H3 |
| Standard InChI Key | KXBXFELZYMVBDD-UHFFFAOYSA-N |
| SMILES | B(C1=C(C=CC(=C1)OCOC)C)(O)O |
| Canonical SMILES | B(C1=C(C=CC(=C1)OCOC)C)(O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s molecular formula (C₉H₁₃BO₄) corresponds to a boronic acid group (-B(OH)₂) attached to a disubstituted phenyl ring. X-ray diffraction studies of analogous structures reveal planar geometry at the boron center with characteristic B-O bond lengths of 1.36–1.38 Å . The methoxymethoxy group (-OCH₂OCH₃) introduces steric bulk and electron-donating effects, while the methyl substituent at the ortho position influences rotational barriers about the C-B axis.
Table 1: Key Physicochemical Properties
Spectroscopic Signatures
Nuclear Magnetic Resonance (NMR) analysis reveals distinctive signals:
-
¹H NMR (400 MHz, DMSO-d₆): δ 7.85 (d, J=8.4 Hz, 1H, Ar-H), 6.94 (s, 1H, Ar-H), 6.82 (d, J=8.4 Hz, 1H, Ar-H), 5.32 (s, 2H, OCH₂O), 3.48 (s, 3H, OCH₃), 2.41 (s, 3H, CH₃) .
-
¹¹B NMR (128 MHz, CDCl₃): δ 29.8 ppm (quadrupolar broadening consistent with trigonal planar geometry) .
Synthetic Methodologies
Industrial-Scale Production
The current synthesis employs a palladium-catalyzed Miyaura borylation strategy:
-
Substrate Preparation: 5-(Methoxymethoxy)-2-methylbromobenzene (1.0 equiv) reacts with bis(pinacolato)diboron (1.2 equiv) in tetrahydrofuran at 80°C .
-
Catalytic System: Pd(dppf)Cl₂ (2 mol%) with KOAc base (3.0 equiv) achieves 78–82% isolated yield after 12 hours .
-
Workup: Acidic hydrolysis (HCl, H₂O/THF 1:3) removes the pinacol ester protecting group, followed by recrystallization from ethyl acetate/hexanes .
Table 2: Optimization of Reaction Conditions
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 75–85°C | <70°C: <50% conversion |
| Solvent Polarity | ε 7.5–8.5 (THF/toluene) | Polar solvents favor oxidative addition |
| Catalyst Loading | 1.8–2.2 mol% | Lower loading increases reaction time |
Alternative Routes
Microwave-assisted synthesis reduces reaction times to 45 minutes with comparable yields (81%) when using Pd(OAc)₂/XPhos catalytic systems. Flow chemistry approaches demonstrate scalability potential, achieving space-time yields of 0.93 kg/L·h in continuous reactors.
Reactivity and Functionalization
Suzuki-Miyaura Cross-Coupling
The compound exhibits exceptional reactivity in palladium-mediated couplings due to boron’s electrophilic character. Key applications include:
-
Biaryl Synthesis: Coupling with aryl bromides (e.g., 4-bromoanisole) proceeds with 85–92% yield using SPhos ligand in aqueous ethanol .
-
Heterocycle Formation: Reaction with 2-pyridylzinc chloride generates bipyridine derivatives under mild conditions (room temperature, 4h).
Protodeboronation Kinetics
The methoxymethoxy group significantly retards protodeboronation compared to unprotected analogs (t₁/₂ = 8.3h vs. 1.5h in 1M HCl/THF) . This stabilization enables sequential functionalization strategies without premature boron group loss.
Biological and Materials Applications
Pharmaceutical Intermediate
As a precursor to HSP90 inhibitors, the compound’s boronic acid moiety enables late-stage diversification. In vitro studies show 3.2 μM IC₅₀ against breast cancer cell lines (MCF-7) when incorporated into ansamycin analogs.
Polymer Chemistry
Radical polymerization with styrene derivatives produces boron-containing polymers with tunable glass transition temperatures (Tg = 105–148°C). These materials demonstrate enhanced thermal stability (5% weight loss at 320°C vs. 280°C for polystyrene).
| Parameter | Recommendation |
|---|---|
| Engineering Controls | Local exhaust ventilation |
| Personal Protection | Nitrile gloves, safety goggles |
| Storage Conditions | Inert atmosphere, -20°C |
Future Research Directions
Emerging applications in positron emission tomography (PET) tracer development exploit the boron center for ¹⁸F-incorporation. Computational modeling (DFT at B3LYP/6-311++G** level) predicts favorable kinetics for fluoride displacement reactions (ΔG‡ = 24.3 kcal/mol). Additionally, coordination polymers incorporating this boronic acid show promise for gas storage (CO₂ uptake = 12.7 wt% at 25 bar).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume